molecular formula C15H22N2O B5427219 N-(2,4-dimethylphenyl)-3-methyl-1-piperidinecarboxamide

N-(2,4-dimethylphenyl)-3-methyl-1-piperidinecarboxamide

Cat. No. B5427219
M. Wt: 246.35 g/mol
InChI Key: WFQGVOATHIRVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-methyl-1-piperidinecarboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a piperidine derivative that acts as a potent agonist of nicotinic acetylcholine receptors, making it a valuable tool for studying the effects of acetylcholine on the nervous system.

Mechanism of Action

DMPP acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels found in the nervous system. When DMPP binds to these receptors, it causes the channels to open, allowing positively charged ions such as sodium and calcium to enter the cell. This influx of ions leads to depolarization of the cell membrane, which can trigger the release of neurotransmitters.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to increased neuronal activity. DMPP has also been shown to modulate the activity of ion channels and transporters, including the dopamine transporter and the GABA transporter. Additionally, DMPP has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in laboratory experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a valuable tool for studying the effects of acetylcholine on the nervous system. DMPP is also relatively stable and easy to synthesize, making it readily available for use in research. However, DMPP has some limitations, including its potential for toxicity at high concentrations and its relatively short half-life.

Future Directions

DMPP has several potential future directions for research. One area of interest is the development of new drugs based on the structure of DMPP that could be used to treat a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, DMPP could be used to study the effects of acetylcholine on other physiological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the biochemical and physiological effects of DMPP and its potential applications in medicine.

Synthesis Methods

DMPP can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylacetonitrile with methylamine and subsequent reduction of the resulting imine with lithium aluminum hydride. The final product is purified through recrystallization and characterized using spectroscopic techniques.

Scientific Research Applications

DMPP has been widely used in scientific research to study the effects of acetylcholine on the nervous system. It has been shown to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to increased neuronal activity.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-6-7-14(13(3)9-11)16-15(18)17-8-4-5-12(2)10-17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQGVOATHIRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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